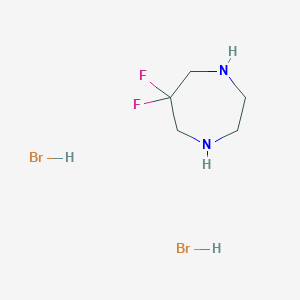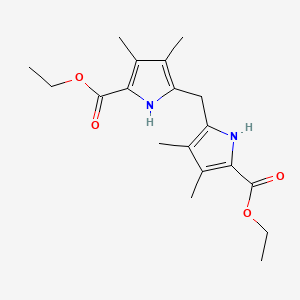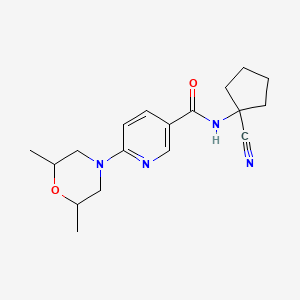
6,6-Difluoro-1,4-diazepane dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,6-Difluoro-1,4-diazepane dihydrobromide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a type of diazepane, which is a six-membered nitrogen-containing heterocyclic compound. The difluoro substitution on the diazepane ring confers unique properties to this compound, making it a valuable tool in various scientific applications.
Scientific Research Applications
Synthesis and Structural Analysis
- 6,6-Difluoro-1,4-diazepane dihydrobromide is utilized in the synthesis of gem-difluorohomopiperazines via microwave-assisted detosylation, a method offering rapid access to corresponding amines in high yields (Wellner, Sandin, & Pääkkönen, 2003).
- It plays a role in the synthesis and characterization of 1,4-diazepanes, which exhibit a twisted chair conformation in their crystal structures (Ramirez-Montes et al., 2012).
Chemical Structure and Properties
- Studies have reinterpreted the structure of 6-hydroxy-1,4-diazepane di(hydrogen bromide) as an organic salt with diammonium cation and bromide anions, supported by thermogravimetric analysis and solution behavior (Piontek et al., 2019).
- Research into Ugi multicomponent reaction followed by intramolecular SN2 reaction explored the synthesis of diazepane systems, showing potential for diverse chemical applications (Banfi et al., 2007).
Applications in Coordination Chemistry
- Iron(II) complexes incorporating 1,4-diazepane core have been synthesized and studied for their coordination geometry and magnetic properties, demonstrating the compound's versatility in coordination chemistry (Schmidt et al., 2013).
- Molybdenum(VI) dioxo complexes of bis(phenolate) ligands containing a 1,4-diazepane core were examined as functional models for molybdenum oxotransferase enzymes, highlighting its role in understanding enzyme mechanisms (Mayilmurugan et al., 2011).
Pharmacological and Biological Studies
- Synthesis of 1,4-diazepane derivatives as T-type calcium channel blockers has been explored, indicating its potential in pharmacological research (Gu et al., 2010).
properties
IUPAC Name |
6,6-difluoro-1,4-diazepane;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2N2.2BrH/c6-5(7)3-8-1-2-9-4-5;;/h8-9H,1-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDVDHYLPRRPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(CN1)(F)F.Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Br2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Difluoro-1,4-diazepane dihydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2521583.png)
![3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2521584.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2521588.png)
![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/no-structure.png)

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2521592.png)
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2521593.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2521594.png)
![Potassium (5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanide](/img/structure/B2521599.png)
![2-Chloro-1-[3-(5-methylfuran-2-yl)-1,1-dioxo-1,4-thiazinan-4-yl]propan-1-one](/img/structure/B2521600.png)
![N-[(1R,2R)-2-Hydroxycyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2521604.png)
